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Compound of Interest

Compound Name: Co 102862

Cat. No.: B1669277 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for Co
102862 (also known as V102862), a potent, orally active anticonvulsant compound. The

document focuses on its mechanism of action, quantitative biophysical data, and the

experimental protocols used to elucidate its therapeutic potential.

Core Mechanism of Action: State-Dependent
Sodium Channel Blockade
Co 102862 exerts its anticonvulsant effects through the potent, state-dependent blockade of

mammalian voltage-gated sodium channels (Nav).[1][2][3][4] This mechanism is crucial for its

therapeutic profile, as it preferentially targets rapidly firing neurons characteristic of seizure

activity while having less effect on neurons firing at normal physiological frequencies.

The compound exhibits a significantly higher affinity for the inactivated state of the sodium

channel compared to the resting state.[4] This state-dependent binding leads to a shift in the

steady-state availability curve in the hyperpolarizing direction and a significant retardation of

the recovery of sodium channels from inactivation.[1][2] By stabilizing the inactivated state, Co
102862 effectively reduces the number of available sodium channels, thereby dampening

neuronal hyperexcitability.
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Caption: Mechanism of action of Co 102862 on voltage-gated sodium channels.

Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on Co
102862, primarily from whole-cell patch-clamp experiments conducted on rat hippocampal

neurons and HEK-293 cells expressing rNav1.2 channels.[1][2]
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Table 1: Binding Affinities of Co 102862 for Voltage-Gated Sodium Channels

Parameter Cell Type Value Reference

KI (Inactivated State)
Rat Hippocampal

Neurons
~0.6 µM [1][2]

KR (Resting State)
Rat Hippocampal

Neurons
>15 µM [1][2]

KI (Inactivated State)
HEK-293 cells

(rNav1.2)
~0.4 µM [1][2][4]

KR (Resting State)
HEK-293 cells

(rNav1.2)
~30 µM [1][2][4]

Table 2: Kinetic Effects of Co 102862 on Voltage-Gated Sodium Channels

Parameter Condition Value Reference

Binding Rate to

Inactivated Channels

(k+)

HEK-293 cells

(rNav1.2)
~1.7 µM-1 s-1 [1][2]

Inhibition Rate at -80

mV

Rat Hippocampal

Neurons
~0.06 µM-1 s-1 [1]

Recovery from

Inactivation (τrepr)

rNav1.2 channels with

Co 102862
~680 ms [1]

Recovery from

Inactivation (τrepr)

Control rNav1.2

channels
2–5 ms [1]

Table 3: Comparative Potency of Co 102862

Compound
Potency
Comparison

Cell Type Reference

Co 102862 vs.

Phenytoin (PHT)

Co 102862 is >10-fold

more potent

Rat Hippocampal

Neurons
[1]
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Experimental Protocols
The primary experimental technique used to characterize the mechanism of action of Co
102862 is the whole-cell patch-clamp technique.[1][2]

Experimental Workflow: Whole-Cell Patch-Clamp
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Caption: Workflow for whole-cell patch-clamp experiments to study Co 102862.
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Detailed Methodologies
Cell Preparation:

Rat Hippocampal Neurons: Acutely dissociated from hippocampi of young rats.

HEK-293 Cells: Stably expressing the rat brain type IIA sodium channel α subunit

(rNav1.2).

Cells are cultured and plated on glass coverslips for recording.

Electrophysiological Recording:

Recording Setup: Standard patch-clamp setup with an amplifier, micromanipulator, and

data acquisition system.

Pipettes: Borosilicate glass pipettes are pulled and filled with an appropriate intracellular

solution.

Whole-Cell Configuration: A high-resistance seal (giga-seal) is formed between the pipette

tip and the cell membrane, followed by membrane rupture to gain electrical access to the

cell interior.

Voltage Protocols: Specific voltage-clamp protocols are applied to study:

Current-Voltage (I-V) Relationship: To determine the effect on the voltage-dependence

of activation.

Steady-State Inactivation: To assess the affinity for the inactivated state (KI).

Recovery from Inactivation: To measure the rate at which channels recover from the

inactivated state.

Use-Dependent Block: To evaluate the effect of repetitive stimulation.

Drug Application:
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Co 102862 is dissolved in a suitable solvent (e.g., DMSO) and then diluted to the final

concentration in the extracellular recording solution.

The drug is applied to the cells via a perfusion system.

Data Analysis:

Sodium currents are measured and analyzed to determine the effects of Co 102862 on

channel properties.

Dissociation constants (KI and KR) are calculated from the concentration-response curves

for inhibition of the inactivated and resting states, respectively.

Therapeutic Potential and Future Directions
The preclinical data strongly suggest that Co 102862 is a potent anticonvulsant with a well-

defined mechanism of action.[1][2] Its high affinity for the inactivated state of sodium channels

provides a desirable therapeutic window, potentially minimizing side effects at therapeutic

concentrations. The compound has demonstrated robust activity in rodent models of

tonic/clonic and partial-complex seizures.[1]

While the available data is promising, further studies are required to fully elucidate the

therapeutic potential of Co 102862. These include:

Pharmacokinetic and Pharmacodynamic Studies: To determine the absorption, distribution,

metabolism, and excretion (ADME) profile and to establish a clear relationship between drug

concentration and anticonvulsant effect.

Toxicology Studies: To assess the safety profile of the compound.

Clinical Trials: To evaluate the efficacy and safety of Co 102862 in human subjects with

epilepsy.

In addition to its anticonvulsant properties, the mechanism of action of Co 102862 suggests

potential utility in other neurological disorders characterized by neuronal hyperexcitability, such

as neuropathic pain.[4] Further preclinical investigation in relevant animal models is warranted

to explore these potential analgesic actions.
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Disclaimer: Co 102862 is a research compound and is not approved for human or veterinary

use.[4] This document is intended for informational purposes for research and development

professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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